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Compound of Interest

Compound Name: 2-[(Trifluoromethyl)sulfanyl]phenol

CAS No.: 33185-56-7

Cat. No.: B2995025 Get Quote

Executive Summary & Strategic Value
The trifluoromethylthio group (-SCF₃) has emerged as a privileged motif in modern drug design

due to its unique combination of high lipophilicity (Hansch π = 1.44) and strong electron-

withdrawing character (Hammett σp = 0.50). Unlike its oxygen analogue (-OCF₃), the -SCF₃

group offers superior metabolic stability and enhanced membrane permeability, making it a

critical bioisostere for lead optimization.

2-[(Trifluoromethyl)sulfanyl]phenol (CAS: 33185-56-7) serves as a high-value building block

for introducing this moiety into the "privileged scaffolds" of medicinal chemistry: benzofurans

and coumarins. By leveraging the pre-installed ortho-SCF₃ group, researchers can bypass

challenging late-stage trifluoromethylthiolation steps, ensuring regiochemical fidelity and higher

overall yields.

Key Applications
7-[(Trifluoromethyl)sulfanyl]benzofurans: Scaffolds for anti-arrhythmic and anti-tumor agents.

8-[(Trifluoromethyl)sulfanyl]coumarins: Precursors for fluorescent probes and anticoagulant

therapeutics.
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Material Science & Handling
Chemical Properties

Property Data Note

IUPAC Name

2-

[(Trifluoromethyl)sulfanyl]phen

ol

Also known as 2-hydroxy-1-

[(trifluoromethyl)thio]benzene

Molecular Weight 194.17 g/mol

Appearance Colorless to pale yellow liquid May darken upon oxidation

Boiling Point ~85-90°C (at 15 mmHg) Estimate based on analogues

Acidity (pKa) ~8.5 - 9.0
More acidic than phenol (pKa

10) due to EWG effect of SCF₃

Lipophilicity High (LogP ~ 3.[1]2)
Requires non-polar or dipolar

aprotic solvents

Stability & Safety
Oxidation Sensitivity: The sulfide linkage (-S-) is generally stable but can be oxidized to

sulfoxide (-S(O)CF₃) or sulfone (-S(O)₂CF₃) with strong oxidants (e.g., mCPBA, H₂O₂). Avoid

vigorous oxidation unless intended.

Nucleophilic Attack: The -SCF₃ group is robust against standard nucleophilic attack, unlike

the -SCF₃ radical.

Handling: Use standard PPE. Work in a fume hood due to potential volatility and sulfur-

based odor.

Synthetic Protocols
Protocol A: Synthesis of 7-
[(Trifluoromethyl)sulfanyl]benzofurans
Methodology: Rap-Stoermer Condensation (Interrupted Feist-Benary) Rationale: This protocol

utilizes an α-haloketone to alkylate the phenol, followed by a base-mediated intramolecular
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cyclization. The 2-position of the phenol is blocked by the SCF₃ group, forcing cyclization to the

6-position, yielding the 7-substituted benzofuran.

Step-by-Step Procedure
Reagents:

Substrate: 2-[(Trifluoromethyl)sulfanyl]phenol (1.0 equiv)

Electrophile: 2-Bromoacetophenone (or substituted derivative) (1.1 equiv)

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

Solvent: Acetone (anhydrous) or DMF (for difficult substrates)

Catalyst: Potassium Iodide (KI) (10 mol%) - Optional, accelerates alkylation

Workflow:

Solubilization: Dissolve 2-[(Trifluoromethyl)sulfanyl]phenol (10 mmol) in anhydrous

acetone (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

Deprotonation: Add K₂CO₃ (25 mmol) to the solution. The mixture may turn yellow due to

phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

Alkylation: Add 2-Bromoacetophenone (11 mmol) dropwise. If using KI, add it now.

Reflux: Heat the mixture to reflux (approx. 60°C) for 4-6 hours. Monitor by TLC

(Hexane:EtOAc 8:2).

Checkpoint: The intermediate O-alkylated ether usually forms first. In some cases,

cyclization occurs spontaneously. If not, proceed to Step 5.

Cyclization (One-Pot Variation): If the intermediate ether is isolated or dominant, swap

solvent to Ethanol and add a strong base (KOH or NaOEt, 2.0 equiv) and reflux for 2 hours

to force aldol condensation and dehydration.

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.
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Purification: Dilute residue with water and extract with Ethyl Acetate (3x). Wash organics with

brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel,

Hexane/EtOAc gradient).

Expected Outcome: 2-Phenyl-7-[(trifluoromethyl)sulfanyl]benzofuran.

Protocol B: Synthesis of 8-
[(Trifluoromethyl)sulfanyl]coumarins
Methodology: Pechmann Condensation Rationale: The Pechmann condensation involves the

reaction of a phenol with a β-keto ester. The electron-withdrawing nature of the SCF₃ group

deactivates the ring, making standard Lewis acids (like ZnCl₂) insufficient. We recommend

using strong Brønsted acids or Triflic Acid (TfOH) to drive the reaction.

Step-by-Step Procedure
Reagents:

Substrate: 2-[(Trifluoromethyl)sulfanyl]phenol (1.0 equiv)

Reagent: Ethyl Acetoacetate (1.2 equiv)

Catalyst/Solvent: Sulfuric Acid (75% H₂SO₄) or Methanesulfonic Acid (MsOH) (excess, used

as solvent)

Workflow:

Preparation: Cool the acid (10 mL per 1g of phenol) to 0°C in an ice bath.

Addition: Slowly add the phenol and Ethyl Acetoacetate to the acid while stirring. Maintain

temperature < 10°C to prevent sulfonation side reactions.

Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 12-24 hours.

Optimization: If no reaction occurs after 6 hours, heat gently to 50°C. The SCF₃ group's

steric bulk at the ortho position may slow down the initial attack.
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Quenching: Pour the reaction mixture slowly into crushed ice/water (100 mL) with vigorous

stirring. The coumarin product should precipitate as a solid.

Isolation: Filter the precipitate. Wash with cold water (3x) and cold ethanol (1x).

Recrystallization: Recrystallize from Ethanol/Water or Toluene to obtain pure crystals.

Expected Outcome: 4-Methyl-8-[(trifluoromethyl)sulfanyl]-2H-chromen-2-one (Coumarin

derivative).

Reaction Mechanism & Logic (Visualized)
The following diagram illustrates the divergent pathways for synthesizing Benzofurans and

Coumarins from the common precursor.

Key Mechanistic Constraint

2-[(Trifluoromethyl)sulfanyl]phenol
(Ortho-blocked Nucleophile)

O-Alkylation
(alpha-Haloketone + K2CO3)Path A: Rap-Stoermer

Esterification/Attack
(beta-Keto Ester + H2SO4)

Path B: Pechmann

Intermediate:
2-Phenoxy Ketone

Cyclization
(Aldol Condensation)

- H2O 7-[(Trifluoromethyl)sulfanyl]
benzofuran

Intermediate:
Ester/Hemiketal

Cyclization
(EAS at C-6)

Acid Catalysis 8-[(Trifluoromethyl)sulfanyl]
coumarin

The SCF3 group at C-2 blocks cyclization at that position,
forcing ring closure at C-6 (Ortho to OH).

Click to download full resolution via product page

Caption: Divergent synthetic pathways for Benzofuran (Path A) and Coumarin (Path B)

synthesis. Note the regiochemical direction enforced by the SCF3 group.

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Low Yield (Benzofuran)
Incomplete cyclization of the

intermediate ether.

Increase base strength (switch

from K₂CO₃ to KOH/EtOH) or

temperature (reflux in Toluene

with Dean-Stark).

No Reaction (Coumarin)
Deactivation of the ring by

SCF₃ group.

Use a stronger Lewis Acid

(e.g., InCl₃, Bi(OTf)₃) or

perform under microwave

irradiation (100°C, 10 min).

Side Products S-oxidation of the SCF₃ group.

Ensure reaction atmosphere is

inert (N₂/Ar). Avoid oxidizing

acids (like HNO₃) in

downstream steps.

Regioselectivity Issues
Unlikely due to blocking, but C-

alkylation possible.

Use a non-polar solvent

(Toluene) to favor O-alkylation

over C-alkylation during the

initial step.
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stability).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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